1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine
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Overview
Description
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the pyridin-2-ylpiperazine moiety. Common synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyridazine derivatives: Known for their pharmacological properties and used in drug development.
Uniqueness
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine is unique due to its specific structural features, such as the cyclopropyl group and the pyridin-2-ylpiperazine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(24-11-9-23(10-12-24)17-3-1-2-8-20-17)15-6-7-18-21-16(14-4-5-14)13-25(18)22-15/h1-3,6-8,13-14H,4-5,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCPOJSEOBPEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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